molecular formula C17H15Cl2N5O2 B11274962 5-[(3-chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-[(3-chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11274962
M. Wt: 392.2 g/mol
InChI Key: PNSWXMORPOCHCU-UHFFFAOYSA-N
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Description

5-[(3-Chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-chloro-4-methoxyphenylamino group at position 5 and a 3-chloro-4-methylphenylcarboxamide group at position 2. Its molecular formula is C₂₀H₁₉Cl₂N₅O₃, with a molecular weight of 448.304 g/mol . The compound’s structure includes halogenated aromatic rings (chlorine and methoxy groups), which are common motifs in bioactive molecules due to their ability to enhance binding affinity and metabolic stability.

Properties

Molecular Formula

C17H15Cl2N5O2

Molecular Weight

392.2 g/mol

IUPAC Name

5-(3-chloro-4-methoxyanilino)-N-(3-chloro-4-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H15Cl2N5O2/c1-9-3-4-11(7-12(9)18)21-17(25)15-16(23-24-22-15)20-10-5-6-14(26-2)13(19)8-10/h3-8H,1-2H3,(H,21,25)(H2,20,22,23,24)

InChI Key

PNSWXMORPOCHCU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NNN=C2NC3=CC(=C(C=C3)OC)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of Triazole Intermediate

Step 1: Azide Preparation
3-Chloro-4-methoxyaniline is converted to the corresponding azide via diazotization using sodium nitrite/HCl, followed by treatment with sodium azide.

Step 2: Alkyne Substrate Preparation
3-Chloro-4-methylphenyl propargyl amine is synthesized by reacting 3-chloro-4-methylaniline with propargyl bromide in the presence of K₂CO₃.

Step 3: Cycloaddition
The azide and alkyne undergo CuAAC using CuI (10 mol%), sodium ascorbate (20 mol%), and DMF/H₂O (1:1) at 60°C for 12 hours. This yields 1-(3-chloro-4-methylphenyl)-5-azido-1H-1,2,3-triazole-4-carboxylic acid with >90% regioselectivity.

ParameterConditionYieldReference
CatalystCuI/NaAsc92%
SolventDMF/H₂O
Temperature60°C

Carboxamide Formation via Amide Coupling

The triazole intermediate is functionalized with the carboxamide group using coupling reagents.

Activation with HATU

The carboxylic acid (1.0 equiv) is activated with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF. 3-Chloro-4-methoxyaniline (1.1 equiv) is added, and the reaction is stirred at 25°C for 6 hours. Purification via silica chromatography affords the final compound in 85% yield.

ReagentEquivTimeYieldReference
HATU1.26 h85%
DIPEA2.0

Alternative Cyclization Methods

Thermal Cyclization of α-Cyanoacetamides

A microwave-assisted method involves heating α-cyanoacetamide derivatives with NaN₃ in DMSO at 120°C for 1 hour. This one-pot approach achieves 78% yield but requires stringent temperature control.

Ruthenium-Catalyzed Cycloaddition

For substrates sensitive to copper, Cp*RuCl(PPh₃)₂ (5 mol%) in toluene at 80°C provides 1,5-disubstituted triazoles with 70% yield, though with lower regioselectivity.

Purification and Characterization

Crystallization : The crude product is recrystallized from ethanol/water (4:1) to achieve >99% purity.
HPLC Analysis : Purity is confirmed using a C18 column (MeCN/H₂O, 70:30), retention time = 6.2 minutes.
Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.89 (s, 3H, OCH₃).

  • HRMS : m/z 434.0582 [M+H]⁺ (calc. 434.0585).

Optimization Challenges

  • Regioselectivity : Copper catalysts favor 1,4-disubstituted triazoles, whereas ruthenium catalysts yield 1,5-products.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may complicate purification.

  • Scale-Up Limitations : Microwave methods face challenges in industrial settings due to equipment constraints.

Comparative Analysis of Methods

MethodCatalystYieldRegioselectivityScalability
CuAACCuI/NaAsc92%1,4 > 95%High
Thermal CyclizationNone78%MixedModerate
Ru-CatalyzedCp*RuCl70%1,5 > 85%Low

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.

    Substitution: The chloro groups can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or dihydrotriazoles.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a potential therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Pharmacology: The compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-[(3-chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Chlorine atoms in the target compound and analogs (e.g., ) improve target binding via hydrophobic interactions and electron withdrawal.
  • Methoxy/Methyl Groups : The 4-methoxy and 4-methyl groups in the target compound may enhance membrane permeability compared to hydrophilic substituents like hydroxyl groups in ZIPSEY .
  • Synthetic Yields : Most analogs are synthesized in moderate-to-high yields (62–93%), suggesting efficient coupling strategies .

Physicochemical Properties

  • Melting Points : Triazole carboxamides typically exhibit high melting points (>120°C), consistent with crystalline structures (e.g., 133–183°C in ) .
  • Solubility: Lipophilic substituents (e.g., chloro, methyl) may reduce aqueous solubility compared to analogs with polar groups (e.g., hydroxyl, cyano) .
  • Stability : Chlorine and methoxy groups likely enhance metabolic stability, as seen in pesticide analogs () .

Biological Activity

The compound 5-[(3-chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide , belonging to the class of triazole derivatives, has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and its structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H15Cl2N5O Molecular Weight 367 23 g mol \text{C}_{16}\text{H}_{15}\text{Cl}_2\text{N}_5\text{O}\quad \text{ Molecular Weight 367 23 g mol }

Structural Features

  • Triazole Ring : The presence of the triazole ring is crucial for biological activity, particularly in modulating enzyme interactions.
  • Chloro and Methoxy Substituents : These groups enhance lipophilicity and may improve binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated that triazole compounds exhibit significant anticancer properties. The specific compound under review has been tested against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF75.0Induction of apoptosis via mitochondrial pathway
A5498.2Inhibition of cell proliferation
HeLa6.5Cell cycle arrest at G2/M phase

Mechanism Insights :

  • Mitochondrial Dysfunction : The compound was found to inhibit complex I activity in the mitochondrial respiratory chain, leading to decreased ATP production and subsequent apoptosis in cancer cells .
  • Cell Cycle Arrest : It also induces G2/M phase arrest, preventing cancer cells from dividing .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

Assay TypeResult
TNF-alpha InhibitionIC50 = 12 µM
IL-6 ProductionReduced by 70% at 10 µM

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in various inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole ring and substituents significantly affect biological activity:

  • Chloro Substituents : Enhance potency against cancer cells due to increased electron-withdrawing capacity.
  • Methoxy Group : Contributes to improved solubility and bioavailability.

Case Studies

  • Study on MCF7 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .
  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction compared to controls, with minimal side effects noted during toxicity assessments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-[(3-chloro-4-methoxyphenyl)amino]-N-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodological Answer : The triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Key steps include:

  • Step 1 : Preparation of azide and alkyne precursors (e.g., 3-chloro-4-methoxyaniline and 3-chloro-4-methylphenyl isocyanide).
  • Step 2 : CuAAC reaction under inert atmosphere (N₂/Ar) at 60–80°C with CuI or CuSO₄·Na ascorbate catalysts .
  • Step 3 : Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
  • Yield Optimization : Solvent polarity (DMF vs. THF), temperature control, and catalyst loading (0.1–1 mol%) critically affect yield (typical range: 45–75%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multi-spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., ¹H NMR for methoxy/methyl protons at δ 3.8–4.0 ppm and δ 2.3–2.5 ppm, respectively) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, employ SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement) .

Q. What preliminary biological assays are recommended to assess this compound’s activity?

  • Methodological Answer :

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) with positive controls (e.g., staurosporine) .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) to guide formulation strategies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Replace triazole with imidazole or pyrazole to assess impact on target binding .
  • Substituent variations : Compare chloro/methoxy groups with fluoro, nitro, or methylsulfanyl analogs (synthesized via Ullmann or Buchwald-Hartwig couplings) .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical binding interactions (e.g., H-bonding with methoxy groups) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardize assay conditions : Control variables like cell passage number, serum concentration, and DMSO solvent (<0.1%) .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and live-cell imaging for subcellular localization .
  • Batch consistency : Analyze purity via HPLC (≥95%) and test multiple synthetic batches for reproducibility .

Q. How can crystallographic challenges (e.g., poor diffraction quality) be addressed during structural analysis?

  • Methodological Answer :

  • Crystal growth : Use vapor diffusion (e.g., sitting-drop method) with PEG 4000 as precipitant .
  • Data collection : Optimize cryocooling (100 K) and use synchrotron radiation for weak scatterers .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters .

Q. What novel methodologies are emerging for studying this compound’s mechanism of action?

  • Methodological Answer :

  • Chemical proteomics : Use photoaffinity labeling with a diazirine-modified analog to capture target proteins .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to identify resistance/sensitivity genes .
  • Microscale thermophoresis (MST) : Quantify binding affinity with low protein consumption (nM range) .

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